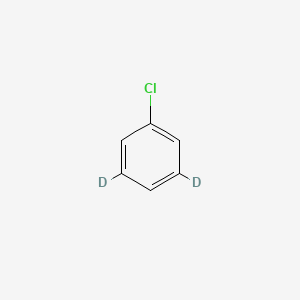

Chlorobenzene-3,5-D2

Description

Significance of Site-Specific Deuterium (B1214612) Labeling in Chemical and Mechanistic Studies

The strategic placement of deuterium atoms at specific locations within a molecule, known as site-specific labeling, is a powerful technique for unraveling the intricate details of chemical reactions. nih.govsynmr.in This approach is particularly crucial for mechanistic studies, where understanding the step-by-step pathway of a transformation is the primary goal. arkat-usa.orgsynmr.in By replacing a hydrogen atom with a deuterium atom at a known position, researchers can track the fate of that position throughout a reaction. This is often accomplished using techniques like NMR spectroscopy or mass spectrometry, which can distinguish between the two isotopes. arkat-usa.org

One of the most important concepts underpinning the utility of site-specific deuteration is the kinetic isotope effect (KIE). The KIE describes the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. Because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, reactions that involve the breaking of this bond will often proceed at a slower rate for the deuterated compound. By measuring the KIE, chemists can determine whether the C-H bond is broken in the rate-determining step of a reaction, providing critical evidence for a proposed mechanism. nih.gov

In the context of chlorobenzene (B131634), site-specific deuteration has been instrumental in understanding its metabolism. For instance, studies on the cytochrome P-450 catalyzed hydroxylation of a series of selectively deuterated chlorobenzenes, including Chlorobenzene-3,5-D2, have helped to elucidate the reaction mechanism. nih.gov The observed isotope effects in these studies provided evidence against initial epoxide formation or electron abstraction as viable mechanisms, instead supporting a pathway involving the addition of an active oxygen atom to the aromatic pi system. nih.gov

Overview of Deuterated Aromatic Compounds in Advanced Research Paradigms

Deuterated aromatic compounds are widely employed across a spectrum of advanced research fields, extending beyond mechanistic organic chemistry. Their applications are found in materials science, pharmaceutical development, and environmental studies.

In materials science , the incorporation of deuterium into organic materials can lead to improved properties. nih.gov For example, deuterated organic light-emitting diodes (OLEDs) can exhibit enhanced stability and longevity compared to their non-deuterated counterparts. This is attributed to the greater strength of the C-D bond, which can reduce degradation pathways.

In the pharmaceutical industry , deuteration has emerged as a strategy to improve the metabolic and pharmacokinetic profiles of drugs. patsnap.com By selectively replacing hydrogens at sites of metabolic attack with deuterium, the rate of drug metabolism can be slowed. This can lead to a longer duration of action and potentially reduced side effects. The development of deuterated drugs is a growing area of research, with several deuterated pharmaceuticals having received regulatory approval. nih.gov

Environmental science also utilizes deuterated aromatic compounds as internal standards in quantitative analysis. Their similar chemical behavior to the non-deuterated analytes of interest, combined with their distinct mass spectrometric signature, makes them ideal for accurately measuring the concentration of pollutants in environmental samples.

Furthermore, recent advancements in catalysis have focused on developing efficient and selective methods for the deuteration of aromatic compounds. chemistryviews.orgtcichemicals.comresearchgate.net These methods often utilize transition metal catalysts or other novel catalytic systems to facilitate the exchange of hydrogen for deuterium, making a wider range of deuterated aromatic compounds more accessible for research. chemistryviews.orgresearchgate.net

Current Research Landscape and Knowledge Gaps Pertaining to this compound

The primary research application of this compound has been as a probe in mechanistic studies, particularly concerning enzymatic reactions. nih.gov The specific placement of deuterium at the 3 and 5 positions allows for the investigation of reactions occurring at or adjacent to these sites.

A key study involving this compound investigated the cytochrome P-450 catalyzed hydroxylation of chlorobenzene. nih.gov In this research, the isotope effects associated with the meta-hydroxylation were measured. nih.gov The results from this and other selectively deuterated chlorobenzenes helped to refine the understanding of the hydroxylation mechanism. nih.gov

While these studies have provided valuable insights, the research landscape for this compound itself is not extensive. Much of the focus has been on its use as a tool rather than the study of the compound's intrinsic properties or the development of new applications.

Knowledge Gaps:

Expanded Mechanistic Studies: While used in hydroxylation studies, this compound could be employed to investigate a wider range of reactions involving chlorobenzene, such as other types of aromatic substitutions or transition metal-catalyzed cross-coupling reactions.

Physicochemical Properties: Detailed studies on the physical properties of this compound compared to its non-deuterated isotopologue are not widely available. Such data could be valuable for theoretical and computational chemistry.

Synthesis and Labeling Methods: While methods for the synthesis of deuterated aromatic compounds exist, research into more efficient, cost-effective, and highly selective methods for producing compounds like this compound would be beneficial for its broader application.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3,5-dideuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl/c7-6-4-2-1-3-5-6/h1-5H/i2D,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVPPADPHJFYWMZ-PBNXXWCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=CC(=C1)Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Position Specific Deuteration of Chlorobenzene

Strategic Approaches for Selective Deuterium (B1214612) Incorporation at Aromatic Positions

The primary challenge in synthesizing chlorobenzene-3,5-D2 lies in directing the deuterium atoms to the meta positions relative to the chlorine substituent. The chlorine atom is an ortho-, para-director for electrophilic aromatic substitution, meaning it activates these positions for reaction. tardigrade.in Therefore, direct electrophilic deuteration would not yield the desired 3,5-dideuterated product.

Transition-metal catalyzed hydrogen-deuterium (H/D) exchange reactions offer a powerful method for direct C-H bond activation and deuteration. academie-sciences.fr These reactions can proceed under milder conditions than traditional methods and can offer different regioselectivity. academie-sciences.fr Catalysts based on metals like iridium, rhodium, ruthenium, and palladium have been extensively studied for H/D exchange on aromatic systems. acs.orgresearcher.life The mechanism often involves oxidative addition, σ-bond metathesis, or electrophilic activation. academie-sciences.fr For instance, certain iron complexes have been shown to catalyze H/D exchange on substituted benzenes, though the selectivity can vary. In one study, an iron complex catalyzed deuteration of chlorobenzene (B131634) primarily at the para position. acs.org Achieving selective deuteration at the meta-positions of chlorobenzene would necessitate a catalyst system that overcomes the inherent ortho-, para-directing effect of the chlorine atom. This might involve catalysts with specific ligand environments that sterically or electronically favor meta-C-H activation.

Given the directing nature of the chlorine substituent, a multi-step synthesis is the most reliable approach for the regiospecific synthesis of this compound. A common strategy involves introducing directing groups that facilitate meta-deuteration, followed by their removal. A plausible synthetic route is outlined below:

Nitration of Chlorobenzene: Chlorobenzene is first dinitrated to introduce two nitro groups onto the ring. Due to the ortho-, para-directing effect of chlorine and the meta-directing effect of the first nitro group, the primary product would be 1-chloro-2,4-dinitrobenzene. To obtain a meta-disubstituted pattern relative to the eventual deuterated positions, a different starting material is often required. A more effective approach begins with a substrate where meta-directing groups can be strategically placed.

Synthesis of 3,5-Dinitrochlorobenzene: A more practical approach starts with a compound that can be converted to 3,5-disubstituted chlorobenzene. For example, the dinitration of a starting material like aniline, followed by diazotization and a Sandmeyer reaction, can introduce a chlorine atom. However, a more direct route involves the nitration of a compound that already has a meta-directing group. For instance, the nitration of benzoic acid, followed by conversion of the carboxylic acid to a chlorine atom, is a possible, albeit lengthy, route. A known procedure to obtain a precursor for a 3,5-disubstituted pattern involves the sulfonation and subsequent nitration of chlorobenzene to form potassium 4-chloro-3,5-dinitrobenzenesulfonate. orgsyn.org

Reduction of Nitro Groups: The two nitro groups in the 3 and 5 positions are then reduced to amino groups, forming 3,5-diaminochlorobenzene.

Diazotization and Deuteration: The resulting diamine is then subjected to a double diazotization reaction to form a bis(diazonium) salt. This intermediate is then treated with a deuterium source, such as hypophosphorous acid in D₂O (H₃PO₂/D₂O) or by thermal decomposition in a deuterated solvent, to replace the diazonium groups with deuterium atoms. This process, known as deamination, results in the formation of this compound.

Transition-Metal Catalyzed Hydrogen-Deuterium Exchange Protocols

Precursor Synthesis and Purification Strategies for Deuterated Intermediates

The success of the multi-step synthesis hinges on the efficient preparation and purification of key intermediates. For the route described above, the synthesis of high-purity 3,5-dinitrochlorobenzene or a suitable precursor is critical. orgsyn.org Purification of intermediates is typically achieved through standard laboratory techniques such as recrystallization, distillation, and column chromatography. Each step requires careful monitoring to ensure the desired isomer is being formed and isolated. For example, after nitration reactions, isomeric impurities are common and must be removed to ensure the regiospecificity of the final product.

Isotopic Enrichment and Purity Assessment in Synthesized this compound

After the synthesis, it is crucial to determine the isotopic enrichment and chemical purity of the final product.

Analytical Techniques:

Mass Spectrometry (MS): Mass spectrometry is a primary tool for determining the level of deuterium incorporation. nih.gov High-resolution mass spectrometry can distinguish between the masses of the deuterated and non-deuterated species, allowing for the calculation of isotopic enrichment. almacgroup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the positions of deuteration. The disappearance of signals corresponding to the protons at the 3 and 5 positions of the chlorobenzene ring confirms successful deuteration at these sites. ¹³C NMR can also provide information about the deuteration pattern.

Gas Chromatography (GC): GC coupled with a suitable detector (like FID or MS) is used to assess the chemical purity of the synthesized this compound, ensuring that it is free from starting materials, intermediates, or other side products.

The combination of these analytical methods provides a comprehensive assessment of the quality of the synthesized this compound.

Data Tables

Table 1: Properties of Chlorobenzene and its Deuterated Isotopologue

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Chlorobenzene | 108-90-7 | C₆H₅Cl | 112.56 |

| This compound | 59164-10-2 | C₆H₃D₂Cl | 114.57 |

Data sourced from guidechem.comisotope.com

Table 2: Analytical Techniques for Purity and Isotopic Enrichment Assessment

| Technique | Purpose | Information Obtained |

| Mass Spectrometry (MS) | Isotopic Enrichment | Percentage of deuterium incorporation. nih.gov |

| ¹H NMR Spectroscopy | Structural Confirmation | Location of deuterium atoms by observing the absence of proton signals. |

| Gas Chromatography (GC) | Chemical Purity | Detection of non-deuterated impurities and reaction byproducts. |

Advanced Spectroscopic Characterization and Structural Elucidation of Chlorobenzene 3,5 D2

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Site Analysis

NMR spectroscopy is a cornerstone technique for the structural elucidation of molecules in solution. For isotopically labeled compounds like Chlorobenzene-3,5-D2, NMR provides a unique window into the precise location of the deuterium atoms and the electronic environment of the entire molecular framework.

Proton (1H) NMR Spectroscopic Fingerprinting in Liquid Crystal Solvents

While conventional 1H NMR in isotropic solvents provides basic chemical shift and coupling information, the use of liquid crystal solvents offers a more profound level of structural detail. ubc.cadtic.mil When dissolved in a nematic liquid crystal, solute molecules like this compound experience a degree of orientational ordering, which does not average out the direct dipole-dipole couplings between protons to zero as it does in isotropic solutions. ubc.cadtic.mil This results in highly complex spectra where the line splittings are dependent on the internuclear distances and the orientation of the internuclear vectors with respect to the liquid crystal director. ubc.cacdnsciencepub.com

The analysis of these complex proton NMR spectra allows for the determination of highly accurate molecular geometries and information about the average orientation of the solute molecule. ubc.ca For this compound, the remaining protons at the ortho and para positions give rise to a characteristic spectral pattern. By fitting this spectrum, precise relative proton-proton distances can be determined, confirming the substitution pattern and providing data on the geometry of the benzene (B151609) ring.

Deuterium (2H) NMR Spectroscopy: Quadrupolar Coupling Constants and Asymmetry Parameters

Deuterium, having a nuclear spin I=1, possesses a nuclear electric quadrupole moment. This moment interacts with the electric field gradient (EFG) at the nucleus, an interaction that can be probed by 2H NMR spectroscopy. fu-berlin.de In an anisotropic environment, such as a liquid crystal, this interaction gives rise to a splitting of the deuterium resonance into a doublet. The magnitude of this splitting is related to the deuterium quadrupolar coupling constant (DQCC) and the degree of molecular ordering. fu-berlin.deresearchgate.net

Studies on deuterated chlorobenzenes, including related isotopologues, have been conducted in liquid crystal solvents to determine the DQCC and the asymmetry parameter (η) of the EFG tensor. sigmaaldrich.comscientificlabs.comscientificlabs.co.uk The asymmetry parameter provides information about the deviation of the EFG from axial symmetry. For deuterons in an aromatic ring, η is typically small but non-zero. The analysis of the 2H NMR spectrum of this compound in a liquid crystal solvent would yield a specific quadrupolar splitting corresponding to the deuterons at the meta positions. This data, when combined with orientational order parameters derived from 1H NMR, allows for the calculation of the C-D bond's DQCC. These values provide insight into the electronic structure of the C-D bond.

| Position | DQCC (kHz) | Asymmetry Parameter (η) |

|---|---|---|

| ortho | 180 (±2) | 0.06 (±0.01) |

| meta | 174 (±2) | 0.09 (±0.03) |

Carbon-13 (13C) NMR Spectroscopic Analysis of the Aromatic Framework

Carbon-13 NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. In this compound, four distinct signals are expected in the 13C NMR spectrum, corresponding to the four unique carbon environments. The carbon atom attached to the chlorine (C1) will have a distinct chemical shift, as will the deuterated carbons (C3 and C5, which are equivalent), the ortho carbons (C2 and C6, also equivalent), and the para carbon (C4).

The chemical shifts of these carbons are influenced by the electronegativity of the chlorine atom and the presence of deuterium. Deuterium substitution is known to cause a small upfield shift (to lower ppm values) for the directly attached carbon (the ipso-isotope effect) and smaller effects on adjacent carbons. Comparing the 13C NMR spectrum of this compound to that of non-deuterated chlorobenzene (B131634) allows for the precise assignment of these signals and the quantification of the deuterium isotope effects on the carbon chemical shifts. docbrown.info

Table 2: Predicted 13C NMR Chemical Shifts for Chlorobenzene and Expected Isotope Shifts for this compound Note: The chlorobenzene data is from standard databases. The isotope shifts for the 3,5-D2 isotopologue are typical values and serve as an illustration.

| Carbon Atom | Chlorobenzene δ (ppm) | Expected δ in this compound (ppm) |

|---|---|---|

| C1 | 134.3 | 134.2 |

| C2, C6 | 128.6 | 128.5 |

| C3, C5 | 129.7 | ~129.4 (due to direct D substitution) |

Vibrational Spectroscopy for Isotopic Effects and Molecular Dynamics

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is highly sensitive to changes in atomic mass and bond strength, making it an ideal tool for studying isotopically substituted molecules.

Infrared (IR) Spectroscopic Analysis of Deuterium-Induced Band Shifts

The substitution of hydrogen with deuterium in this compound leads to predictable shifts in the vibrational frequencies observed in its infrared spectrum. researchgate.netnih.gov The most significant changes occur for vibrational modes that involve the motion of the substituted atoms. Specifically, the C-H stretching vibrations, typically found in the 3000-3100 cm⁻¹ region, will be absent for the C3 and C5 positions and replaced by C-D stretching vibrations at a lower frequency, generally around 2200-2300 cm⁻¹. researchgate.net This shift is a direct consequence of the heavier mass of deuterium compared to hydrogen.

Similarly, C-H in-plane and out-of-plane bending vibrations will also shift to lower wavenumbers upon deuteration. optica.org By comparing the IR spectrum of this compound with that of chlorobenzene and other deuterated isotopologues, a detailed assignment of the vibrational modes can be achieved. researchgate.netcapes.gov.br These assignments are crucial for validating theoretical models of molecular vibrations and for understanding the force fields that govern molecular motion. researchgate.net

Table 3: Comparison of Key Infrared Vibrational Frequencies for C-H and C-D Bonds

| Vibrational Mode | Typical C-H Frequency (cm⁻¹) | Expected C-D Frequency (cm⁻¹) |

|---|---|---|

| C-X Aromatic Stretch | 3000-3100 | ~2250 |

| C-X In-plane Bend | 1000-1300 | ~800-950 |

Raman Spectroscopy for Conformational and Vibrational Studies

Raman spectroscopy, which detects molecular vibrations that cause a change in polarizability, provides complementary information to IR spectroscopy. mdpi.comrsc.org For this compound, the Raman spectrum will also exhibit shifts in vibrational bands due to deuteration. researchgate.net The symmetric "ring breathing" mode, which is often a strong band in the Raman spectra of benzene derivatives, will be affected by the change in mass at the 3 and 5 positions.

Raman spectroscopy is particularly useful for studying low-frequency vibrations and for analyzing samples in various states, including liquids and solids. nzdr.ru The detailed analysis of the Raman spectrum of this compound can provide insights into the molecule's conformational properties and intermolecular interactions in the condensed phase. mdpi.com The comparison of the Raman spectra of the deuterated and non-deuterated species helps to confirm vibrational assignments and to refine the understanding of the molecule's vibrational dynamics.

Mass Spectrometry for Isotopic Composition and Fragmentation Pathways

Mass spectrometry is a cornerstone analytical technique for the structural elucidation of this compound, providing vital information on its isotopic composition, molecular weight, purity, and fragmentation behavior. This method involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio. For an isotopically labeled compound like this compound, mass spectrometry confirms the incorporation of deuterium and elucidates fragmentation pathways that are characteristic of its specific structure.

The mass spectrum of this compound is distinguished by the presence of two deuterium atoms, which increases the nominal mass of the molecule by two units compared to its non-deuterated counterpart. Furthermore, the natural isotopic abundance of chlorine, with isotopes ³⁵Cl (approximately 75.8%) and ³⁷Cl (approximately 24.2%), results in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, appearing as a pair of peaks (M+ and M+2) with an approximate intensity ratio of 3:1. docbrown.infowpmucdn.com

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously determining the elemental formula of a compound by measuring its mass-to-charge ratio with extremely high accuracy (typically to within 5 ppm). This precision allows for the differentiation between compounds that may have the same nominal mass but differ in their elemental composition.

For this compound (C₆H₃D₂Cl), HRMS provides a precise mass measurement that confirms the presence of two deuterium atoms. The theoretical exact masses for the two major isotopic molecular ions are calculated based on the precise masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), deuterium (²H), and chlorine (³⁵Cl and ³⁷Cl). The comparison between the experimentally measured mass and the theoretical mass confirms the compound's elemental formula.

Interactive Data Table: Theoretical HRMS Data for this compound

| Molecular Formula | Isotope Composition | Theoretical m/z (Da) |

| C₆H₃D₂³⁵Cl | ¹²C₆¹H₃²H₂³⁵Cl | 116.0269 |

| C₆H₃D₂³⁷Cl | ¹²C₆¹H₃²H₂³⁷Cl | 118.0239 |

Note: The theoretical m/z values are calculated based on the exact masses of the isotopes: ¹²C = 12.000000 Da, ¹H = 1.007825 Da, ²H = 2.014102 Da, ³⁵Cl = 34.968853 Da, ³⁷Cl = 36.965903 Da.

The high resolving power of HRMS allows for the clear separation of these isotopic peaks from potential isobaric interferences, providing definitive confirmation of the compound's identity and isotopic enrichment.

Gas Chromatography-Mass Spectrometry (GC/MS) for Purity and Isomer Analysis

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. michigan.gov It is exceptionally well-suited for the analysis of volatile compounds like this compound, enabling both the assessment of sample purity and the differentiation between various isomers. scientificlabs.co.uk

In a typical GC/MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. The volatile components are then separated as they travel through a capillary column. The separation is based on the compounds' differing boiling points and affinities for the column's stationary phase. Isomers of deuterated chlorobenzene, such as Chlorobenzene-2,3-D2 or Chlorobenzene-2,4-D2, would exhibit slightly different retention times from this compound due to minor differences in their physical properties, allowing for their chromatographic separation. Even isotopologues can show slight variations in retention time; for instance, studies have shown that chlorobenzene-d5 (B46527) has a slightly shorter retention time than non-deuterated chlorobenzene under specific GC conditions. thermofisher.com

As each separated component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint. The primary fragmentation pathway for chlorobenzene involves the cleavage of the C-Cl bond to produce a stable phenyl cation ([C₆H₅]⁺) at m/z 77. docbrown.info For this compound, the analogous fragmentation would result in the loss of a chlorine radical to form the dideuterophenyl cation ([C₆H₃D₂]⁺) at m/z 79.

The combination of a unique retention time from the GC and a characteristic mass spectrum from the MS allows for the confident identification and quantification of this compound, while also detecting and identifying any impurities or other isomers present in the sample.

Interactive Data Table: Expected GC/MS Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | Expected m/z for ³⁵Cl | Expected m/z for ³⁷Cl | Notes |

| Molecular Ion | [C₆H₃D₂Cl]⁺ | 116 | 118 | The M+ and M+2 peaks, showing the characteristic ~3:1 chlorine isotope ratio. docbrown.info |

| Phenyl Cation | [C₆H₃D₂]⁺ | 79 | 79 | Formed by the loss of a chlorine radical (•Cl). This is a major fragment. docbrown.infowpmucdn.com |

| C₄ Fragment | [C₄HD₂]⁺ / [C₄H₂D]⁺ | 53 / 52 | 53 / 52 | Resulting from the breakdown of the benzene ring. |

Mechanistic Investigations Utilizing Isotopic Labeling and Kinetic Isotope Effects Kie

Application of Deuterium (B1214612) Labeling in Unraveling Complex Reaction Pathways

Deuterium labeling is a powerful technique for tracing the fate of atoms and bonds throughout a chemical transformation. clearsynth.com In the context of chlorobenzene (B131634), the use of Chlorobenzene-3,5-D2 allows for the direct investigation of reactions involving the C-H (or in this case, C-D) bonds at the meta positions. This isotopic labeling helps to distinguish between different potential mechanistic pathways. For instance, in reactions where C-H bond activation is a potential step, monitoring the incorporation or loss of deuterium from the labeled positions provides direct evidence for or against such a mechanism. nih.govnih.gov The distinct mass of deuterium also allows for easy detection and quantification using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, providing valuable data on reaction intermediates and product distributions. clearsynth.comyoutube.com

Primary and Secondary Kinetic Isotope Effect (KIE) Studies in Catalytic Reactions

The kinetic isotope effect (KIE) is a phenomenon where the rate of a reaction changes when an atom in a reactant is replaced by one of its isotopes. princeton.edu By comparing the reaction rates of a non-deuterated compound (like chlorobenzene) with its deuterated counterpart (this compound), scientists can gain profound insights into the transition state of the rate-determining step. A primary KIE is observed when the bond to the isotope is broken in the rate-determining step, while a secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking but close to the reaction center.

Hydrodechlorination (HDC) Reaction Mechanisms on Solid Catalysts

Hydrodechlorination (HDC) is a catalytically important reaction for the detoxification of chlorinated organic compounds. nih.gov The use of this compound has been instrumental in understanding the mechanism of this process on various solid catalysts, particularly those based on palladium. umaine.eduufl.eduacs.org

Kinetic isotope effect studies comparing the hydrodechlorination of chlorobenzene and its deuterated analogs have consistently pointed towards the cleavage of the carbon-chlorine (C-Cl) bond as the rate-determining step. umaine.eduufl.eduacs.orgacs.org Experiments using H2 and D2 in the hydrodechlorination of chlorobenzene have shown a negligible kinetic isotope effect, with a rate ratio of D2/H2 being close to 1.0. ufl.edu This indicates that the dissociation of hydrogen is not involved in the slowest step of the reaction. umaine.eduufl.edu This finding is crucial for optimizing reaction conditions and designing more efficient catalysts for dehalogenation processes. The general consensus is that the reaction proceeds via the adsorption of chlorobenzene onto the catalyst surface, followed by the rate-limiting scission of the C-Cl bond. acs.org

While C-Cl bond cleavage is the rate-limiting step, the dissociation of hydrogen and the adsorption of reactants onto the catalyst surface are essential preceding steps. ufl.eduacs.org In the hydrodechlorination of chlorobenzene over palladium catalysts, it is understood that hydrogen molecules (H2) first dissociate into adsorbed hydrogen atoms (H*) on the catalyst surface. ufl.edumdpi.com The chlorobenzene molecule also adsorbs onto the surface. acs.orgworldscientific.com The surface-adsorbed hydrogen atoms are then available to react with the phenyl radical and the chlorine atom formed after the C-Cl bond breaks, ultimately leading to the formation of benzene (B151609) and hydrogen chloride (HCl). ufl.edu The coverage of the catalyst surface by adsorbed species, including chlorine atoms, can significantly influence the reaction kinetics. ufl.edu

| Reaction Step | Description | Kinetic Relevance |

| Hydrogen Dissociation | H₂ molecules split into adsorbed hydrogen atoms (H*) on the catalyst surface. | Not rate-determining, but essential for the overall reaction. ufl.edu |

| Chlorobenzene Adsorption | Chlorobenzene molecules bind to the active sites on the catalyst surface. | A necessary prerequisite for the reaction to occur. acs.org |

| C-Cl Bond Scission | The bond between the carbon atom of the aromatic ring and the chlorine atom is broken. | The rate-determining step of the hydrodechlorination reaction. umaine.eduacs.orgacs.org |

| Product Formation | Adsorbed phenyl radical and chlorine atom react with adsorbed hydrogen to form benzene and HCl. | Occurs after the rate-determining step. ufl.edu |

The nature of the catalyst plays a significant role in the hydrodechlorination reaction and can influence the extent of deuterium exchange. rsc.org Different metals exhibit varying activities and selectivities. For instance, palladium is a highly effective catalyst for hydrodechlorination. umaine.eduufl.edu Studies have also shown that deuterium exchange can occur on the aromatic ring during the catalytic process. wpi.edu This exchange provides further mechanistic insights, suggesting that C-H bond activation can occur under certain conditions, even if it is not the rate-determining step. The support material for the catalyst can also impact its performance and resistance to poisoning by species like chloride ions. researchgate.net

Role of Hydrogen Dissociation and Surface Adsorption in Catalysis

Nucleophilic Aromatic Substitution (NAS) Reaction Mechanisms

Nucleophilic aromatic substitution (SNAr) is another fundamental reaction class where isotopic labeling with compounds like this compound can provide mechanistic clarity. researchgate.netnih.gov While traditionally thought to proceed via a two-step mechanism involving a Meisenheimer complex, recent studies using kinetic isotope effects have suggested that some SNAr reactions may be concerted. nih.govrsc.org

In the context of SNAr, a chlorine kinetic isotope effect (KIE) has been measured for the dehalogenation of 4-chlorobenzoyl-CoA, providing evidence for the C-Cl bond weakening in the transition state. unm.edunih.gov While direct studies using this compound in SNAr are less common in the provided results, the principles of KIE would apply. A secondary deuterium KIE would be expected if the C-D bonds at the meta positions experience a change in their vibrational environment during the rate-determining step. For example, if the formation of the transition state alters the hybridization or steric environment at the carbon atoms bearing the deuterium, a small but measurable KIE could be observed. mdpi.com The amination of chlorobenzene with sodamide, which proceeds through a benzyne (B1209423) intermediate, has been studied using deuterium labeling, confirming the symmetrical nature of the intermediate. researchgate.net

Probing Benzyne Intermediates and Deuterium Scrambling

The nucleophilic aromatic substitution of unactivated aryl halides, such as chlorobenzene, often proceeds through a highly reactive and symmetric benzyne intermediate. masterorganicchemistry.com Isotopic labeling with this compound is instrumental in demonstrating the existence of this pathway.

When chlorobenzene is treated with a very strong base like sodium amide (NaNH₂), the reaction does not occur if the positions ortho to the chlorine atom lack hydrogen. masterorganicchemistry.com In a classic experiment using chlorobenzene labeled with ¹⁴C at the C1 position, the incoming amino group was found at both the C1 and C2 positions in nearly equal amounts, suggesting a symmetrical intermediate. masterorganicchemistry.com

Utilizing this compound provides a different lens through which to view this mechanism. The formation of the benzyne intermediate proceeds via the elimination of HCl (or DCl). For this compound, the base can abstract a proton from either the C2 or C6 position. The subsequent loss of the chloride ion forms a 4,6-dideuteriobenzyne intermediate. The nucleophile (e.g., NH₂⁻) can then attack either carbon of the triple bond, leading to two distinct products.

Table 1: Expected Product Distribution from the Reaction of this compound via a Benzyne Intermediate

| Reactant | Intermediate | Point of Nucleophilic Attack | Final Product | Expected Ratio |

| This compound | 4,6-dideuteriobenzyne | C1 (formerly C1 of reactant) | 3,5-dideuterioaniline | ~50% |

| This compound | 4,6-dideuteriobenzyne | C2 (formerly C2 of reactant) | 2,4-dideuterioaniline | ~50% |

This table illustrates the theoretical product distribution assuming a pure benzyne mechanism without any deuterium scrambling.

Furthermore, studies involving gas-phase reactions have shown that hydrogen migration along the phenyl ring can occur. This "H/D scrambling" process can complicate the interpretation of results but also offers deeper mechanistic insights. For instance, in the reaction of Ho⁺ with 3,5-d2-1-chlorobenzene, the ratio of HCl to DCl elimination was found to be 84:16, indicating that while direct elimination occurs, a degree of H/D scrambling precedes the elimination step. rsc.org

Isotopic Effects on Regioselectivity and Ortho/Meta/Para Substitution

In electrophilic aromatic substitution (EAS), a substituent on the benzene ring directs incoming electrophiles to specific positions. The chlorine atom in chlorobenzene is known to be an ortho- and para-director, despite being a deactivating group. libretexts.orglibretexts.org For example, the nitration of chlorobenzene yields a mixture of primarily ortho- and para-nitrochlorobenzene, with very little of the meta isomer formed. libretexts.org

The placement of deuterium at the 3 and 5 (meta) positions in this compound is not expected to alter the inherent ortho/para directing nature of the chlorine substituent, as the substitution occurs at the electronically favored positions (ortho/para). However, the presence of deuterium can reveal kinetic isotope effects (KIEs).

In most EAS reactions, the rate-determining step is the initial attack of the electrophile to form the arenium ion intermediate, which involves the breaking of a π-bond, not a C-H bond. The subsequent proton loss to restore aromaticity is fast. In such cases, substituting hydrogen with deuterium at the site of substitution results in a negligible primary KIE (kH/kD ≈ 1). For this compound undergoing nitration, substitution occurs at the ortho and para positions, so the C-D bonds at the meta positions are not broken. Therefore, any observed KIE would be a small secondary effect.

However, in certain reactions like sulfonation, the second step (deprotonation) can be reversible and have a higher activation barrier, making it partially or fully rate-determining. In such a scenario, a significant primary KIE would be observed. While this would not apply to the deuterons in this compound during ortho/para substitution, it highlights the utility of isotopic labeling in dissecting EAS mechanisms.

Table 2: Regioselectivity and Isotopic Effects in the Nitration of Chlorobenzene

| Substrate | Product Distribution (Ortho/Para/Meta) | Expected KIE (kH/kD) for C-D Cleavage | Rationale |

| Chlorobenzene | ~30% / ~70% / <1% libretexts.org | N/A | Chlorine is an o,p-director. |

| This compound | ~30% / ~70% / <1% | ~1 (Secondary KIE) | Substitution occurs at o,p positions. The C-D bonds at the meta positions are not cleaved in the rate-determining step. |

Oxidation and Hydroxylation Reaction Mechanisms

The conversion of chlorobenzene to chlorophenols is a reaction of significant environmental and industrial interest. Isotopic labeling with this compound is crucial for elucidating the mechanisms of these oxidation and hydroxylation reactions, particularly concerning C-H bond activation.

C-H Bond Activation Mechanisms and Hydroxo Intermediate Formation

Theoretical and experimental studies have shown that gas-phase metal-oxo species can hydroxylate aromatic compounds. researchgate.netlongdom.org For example, density functional theory (DFT) calculations on the reaction of iron(II) oxide (FeO⁺) with chlorobenzene indicate that the reaction proceeds via the activation of a C-H bond to form a stable hydroxo intermediate (e.g., HO–Fe⁺–C₆H₄Cl). researchgate.netlongdom.org

These studies reveal a strong regioselectivity, with the activation of the para C-H bond being the most favorable pathway to form p-chlorophenol. researchgate.netlongdom.org The use of this compound provides a direct experimental method to verify this theoretical prediction. If the reaction proceeds exclusively via para C-H activation, the resulting p-chlorophenol product would retain both deuterium atoms, yielding 4-chloro-3,5-dideuterophenol. The absence of products showing loss of deuterium would provide strong evidence against the activation of the meta C-D bonds.

This approach helps to distinguish between different potential mechanisms, such as those involving radical species versus concerted pathways, and confirms the regioselectivity of the metal-oxo catalyst in activating specific C-H bonds while leaving C-D bonds at other positions intact. researchgate.net

Transient Kinetic Studies and Stopped-Flow Spectroscopy with Deuterated Reactants

Transient kinetic methods are essential for studying the rapid steps of a reaction mechanism and detecting short-lived intermediates. Stopped-flow spectroscopy is a powerful technique for this purpose, allowing for the rapid mixing of reactants and monitoring of the reaction on a millisecond timescale. slideshare.netnih.gov

When combined with deuterated reactants like this compound, stopped-flow spectroscopy can provide detailed information on kinetic isotope effects for individual steps of a reaction. For example, in the metal-catalyzed hydroxylation of chlorobenzene, the formation and decay of the hydroxo intermediate (HO–M–C₆H₄Cl) is a very fast process. researchgate.netlongdom.org

By using a stopped-flow spectrometer, one could rapidly mix this compound with the metal-oxo species and monitor the appearance and disappearance of the intermediate via its characteristic absorption spectrum. cam.ac.uk Comparing the rate constants obtained from this experiment with those from an identical experiment using non-deuterated chlorobenzene would allow for the calculation of the KIE for the formation of the intermediate. A significant KIE would indicate that C-H (or C-D) bond cleavage is involved in the rate-determining step of the intermediate's formation.

Table 3: Hypothetical Stopped-Flow Experiment for the Hydroxylation of Chlorobenzene

| Reactant 1 | Reactant 2 | Monitored Species | Kinetic Parameter Measured | Expected Observation |

| Chlorobenzene | Metal-Oxo Species (e.g., FeO⁺) | Hydroxo-intermediate | Rate constant for formation (kH) | Rapid formation and decay of the intermediate. |

| This compound | Metal-Oxo Species (e.g., FeO⁺) | Hydroxo-intermediate | Rate constant for formation (kD) | Slower rate of formation if meta C-D activation were competitive and part of the rate-determining step. |

This technique provides invaluable data for constructing accurate potential energy surface diagrams and validating mechanisms proposed by computational models. researchgate.net

Computational Chemistry and Advanced Theoretical Modeling of Chlorobenzene 3,5 D2 Reactivity

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying aromatic systems like Chlorobenzene-3,5-D2. mdpi.com DFT calculations are instrumental in predicting molecular geometries, electronic structures, and the energetics of reaction pathways.

A potential energy surface (PES) is a conceptual and mathematical landscape that maps the potential energy of a system as a function of its atomic coordinates. libretexts.org For a chemical reaction, the PES guides the transformation from reactants to products through the lowest energy pathway. libretexts.org In the context of this compound, constructing a PES for a specific reaction, such as electrophilic or nucleophilic aromatic substitution, is critical for understanding its reactivity.

The primary influence of deuteration on the PES is the alteration of the zero-point energy (ZPE) of the reactant molecule. gla.ac.uk The ZPE for a C-D bond is lower than that of a C-H bond due to the heavier mass of deuterium (B1214612). gla.ac.ukwikipedia.org This means that this compound starts at a lower energy level on the PES compared to its non-deuterated counterpart. This initial state energy difference is a key determinant of the kinetic isotope effect (KIE). wikipedia.orgprinceton.edu Computational studies on related systems, such as the reactions of chlorobenzene (B131634) with radicals or other species, provide a framework for understanding how these surfaces are mapped. marquette.edulongdom.orgresearchgate.net

A transition state (TS) represents a first-order saddle point on the PES—a maximum along the reaction coordinate but a minimum in all other degrees of freedom. libretexts.org Identifying the precise geometry and energy of the TS is paramount for calculating reaction activation barriers. For reactions involving this compound, DFT methods are used to locate the TS for a given pathway.

Once a TS is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC traces the minimum energy path from the transition state down to the reactants and products, confirming that the identified TS correctly connects the desired species. longdom.orgresearchgate.net For this compound, if the C-D bond is not broken during the reaction (a secondary kinetic isotope effect), the ZPE difference at the transition state is often similar to the ground state, leading to a small KIE. However, if the reaction involves the cleavage of the C-D bond (a primary kinetic isotope effect), the vibrational mode corresponding to the C-D stretch disappears at the TS, leading to a significant KIE. princeton.edu

Many chemical reactions, particularly those involving radicals, metal catalysts, or photochemistry, can proceed on multiple potential energy surfaces corresponding to different electronic spin states (e.g., singlet, triplet, quintet). longdom.org Deuteration does not change the number of electrons, so the possible spin multiplicities for a reaction of this compound are identical to those for chlorobenzene.

However, isotopic substitution can influence the relative energies of these different spin-state surfaces. Computational investigations can calculate the PES for each relevant spin state. For instance, in the reaction of chlorobenzene with a radical species, calculations would explore both the doublet and quartet surfaces. It is crucial to check for potential crossings or avoided crossings between surfaces, as these can provide alternative, lower-energy reaction channels. longdom.orgresearchgate.net Studies on related systems have shown that it is possible for a reaction to proceed entirely on a single spin surface without any spin crossing. longdom.orgresearchgate.net

Identification of Transition States and Intrinsic Reaction Coordinate (IRC) Pathways

Ab Initio and High-Level Quantum Chemical Methods for Precise Energetics

While DFT is a versatile tool, high-level ab initio methods are often required for more precise energy calculations. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation. jussieu.frresearchgate.net These methods are computationally more demanding but can yield "gold standard" accuracy for reaction energies and barrier heights.

For this compound, these high-level calculations would be particularly valuable for refining the energetics obtained from DFT. They can more accurately capture the subtle differences in dispersion forces and electron correlation that arise from isotopic substitution, leading to a more precise prediction of kinetic isotope effects. Such calculations have been used to explore the potential energy surfaces of other halogenated benzene (B151609) radical anions. researchgate.net

Molecular Dynamics Simulations for Deuterium Effects on Reaction Dynamics

While quantum chemical calculations focus on the static properties of a PES, molecular dynamics (MD) simulations explore the time-evolution of a chemical system. MD simulations can model the explicit motion of atoms over time by solving Newton's equations of motion, using forces derived from either quantum mechanical calculations (ab initio MD) or classical force fields.

For this compound, MD simulations can provide insight into several dynamic effects:

Solvation Dynamics: How does the deuteration affect the interaction with solvent molecules and the organization of the solvent shell? Studies on the dynamics of other molecules in deuterated chlorobenzene have been performed, highlighting the importance of solvent structure and interactions. researchgate.netresearchgate.netacs.org

Vibrational Energy Transfer: How is vibrational energy redistributed within the molecule and transferred to the solvent following a reactive event?

Translational and Rotational Diffusion: The increased mass of this compound compared to chlorobenzene will slightly decrease its diffusion coefficients, which can influence reaction rates in diffusion-controlled regimes.

By simulating the actual trajectories of reacting molecules, MD can reveal dynamic effects that are not captured by static PES calculations, such as the role of specific impact angles or the possibility of non-statistical reaction dynamics.

Computational Prediction of Spectroscopic Parameters and Isotopic Shifts

Computational chemistry provides a powerful framework for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For isotopologues like this compound, theoretical modeling is particularly valuable for understanding the subtle but significant changes in vibrational and nuclear magnetic resonance (NMR) spectra that arise from isotopic substitution. Advanced computational methods, particularly those based on Density Functional Theory (DFT), allow for the accurate calculation of spectroscopic parameters and the prediction of isotopic shifts.

Research in this area leverages quantum chemical calculations to model the electronic structure and predict molecular properties. For substituted benzenes, methods like DFT with the B3LYP functional and basis sets such as 6-311++G(d,p) have been shown to provide a reliable balance between accuracy and computational cost for predicting vibrational spectra. researchgate.netresearchgate.netspectroscopyonline.com Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is a robust and widely used approach for calculating NMR chemical shifts. researchgate.netacs.org

Vibrational Frequency Predictions and Isotopic Shifts

The vibrational frequencies of a molecule are determined by its geometry and the force constants of its bonds. Isotopic substitution, such as replacing hydrogen with deuterium in this compound, alters the reduced mass of the vibrating atoms without significantly changing the electronic potential energy surface. This mass change leads to predictable shifts in the vibrational frequencies, particularly for modes that involve the motion of the substituted atoms.

Computational models can predict these frequencies with high accuracy. Typically, harmonic vibrational frequencies are calculated, which often overestimate experimental values due to the neglect of anharmonicity. researchgate.net To correct for this, calculated frequencies are often multiplied by empirical scaling factors, which depend on the computational method and basis set used. researchgate.netsigmaaldrich.com For example, studies on substituted benzenes have successfully used DFT (B3LYP) with basis sets like 6-311++G(d,p) to calculate frequencies that, when scaled, show excellent agreement with experimental FT-IR and FT-Raman spectra. researchgate.netresearchgate.net

While specific computational studies focusing exclusively on this compound are not abundant in the literature, extensive research on chlorobenzene (C₆H₅Cl) and its perdeuterated isotopologue (C₆D₅Cl) provides a clear framework for understanding the expected effects. A 2015 study by Andrejeva et al. provided detailed assignments of the vibrational modes for both C₆H₅Cl and C₆D₅Cl based on resonance-enhanced multiphoton ionization spectroscopy and DFT calculations (B3LYP/6-311G(d,p)). researchgate.netaip.org The isotopic shifts observed and calculated in that study for C-H/C-D bonds are directly analogous to what would be predicted for this compound.

The primary effect of deuteration at the 3 and 5 positions is the lowering of frequencies for vibrational modes involving C-H stretching, in-plane bending, and out-of-plane bending at these specific locations. For instance, C-H stretching vibrations typically appear around 3050-3100 cm⁻¹. Upon deuteration, the corresponding C-D stretching frequency is expected to shift down to approximately 2250-2300 cm⁻¹ due to the heavier mass of deuterium.

The following table presents a selection of computationally predicted harmonic vibrational frequencies for the parent chlorobenzene molecule and its perdeuterated analog, illustrating the magnitude of isotopic shifts. The principles demonstrated are directly applicable to predicting the spectrum of this compound.

| Vibrational Mode | Symmetry | Description | Calculated Frequency C₆H₅Cl (cm⁻¹) aip.org | Calculated Frequency C₆D₅Cl (cm⁻¹) aip.org | Isotopic Shift (Δν) (cm⁻¹) |

|---|---|---|---|---|---|

| ν₂ | a₁ | C-H Stretch | 3203 | 2391 | 812 |

| ν₁₃ | b₂ | C-H Stretch | 3190 | 2384 | 806 |

| ν₇ₐ | a₁ | Ring Breathing | 1040 | 1010 | 30 |

| ν₉ₐ | a₁ | C-H In-plane Bend | 1213 | 933 | 280 |

| ν₁₈ₐ | b₂ | C-H In-plane Bend | 1093 | 856 | 237 |

| ν₁₀ₐ | b₁ | C-H Out-of-plane Bend | 891 | 708 | 183 |

| ν₁₇ₐ | a₂ | C-H Out-of-plane Bend | 991 | 820 | 171 |

NMR Chemical Shift Predictions and Isotopic Shifts

Computational methods are also essential for predicting NMR spectra. The GIAO method is the standard for calculating isotropic shielding constants, which are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). acs.orgresearchgate.net The accuracy of these predictions depends on several factors, including the choice of DFT functional, basis set, and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). acs.orgliverpool.ac.uk

For this compound, two main types of isotopic effects on NMR spectra are predicted:

¹³C NMR Shifts : The substitution of hydrogen with deuterium at carbons C-3 and C-5 will cause a small upfield shift (a decrease in the chemical shift value) for these carbons. This is a well-known one-bond isotope effect. Smaller, two-bond isotope effects may also be observed on the adjacent carbons (C-2, C-4, C-6). nih.gov

¹H NMR Shifts : The deuterium atoms at positions 3 and 5 are NMR-silent in a standard ¹H experiment. The chemical shifts of the remaining protons (at C-2, C-4, and C-6) will be slightly affected by the presence of deuterium on the neighboring carbons (a two-bond isotope effect for H-2, H-4, and H-6), typically causing a small upfield shift. nih.gov

| Atom Position | Nucleus | Experimental Shift in C₆H₅Cl (ppm, in CDCl₃) sigmaaldrich.com | Predicted Effect in this compound | Predicted Shift (ppm) |

|---|---|---|---|---|

| C-1 (ipso) | ¹³C | ~134.5 | Small two-bond isotope shift from D at C-3/C-5. | Slightly < 134.5 |

| C-2, C-6 (ortho) | ¹³C | ~129.0 | Small two-bond isotope shift from D at C-3/C-5. | Slightly < 129.0 |

| C-3, C-5 (meta) | ¹³C | ~129.9 | One-bond isotope shift from attached D. | Noticeably < 129.9 |

| C-4 (para) | ¹³C | ~127.6 | Small two-bond isotope shift from D at C-3/C-5. | Slightly < 127.6 |

| H-2, H-6 (ortho) | ¹H | ~7.39 | Two-bond isotope shift from D at C-3/C-5. | Slightly < 7.39 |

| H-3, H-5 (meta) | ¹H | ~7.31 | Signal absent (replaced by D). | N/A |

| H-4 (para) | ¹H | ~7.34 | Two-bond isotope shift from D at C-3/C-5. | Slightly < 7.34 |

Advanced Applications in Reaction Kinetics and Mechanistic Studies

Determination of Rate-Determining Steps and Transition State Structures Using Deuterium (B1214612) Probes

The primary technique for elucidating rate-determining steps using deuterated compounds is the measurement of the kinetic isotope effect (KIE). The KIE is the ratio of the reaction rate of a substrate containing the lighter isotope (in this case, hydrogen) to the rate of the same reaction with the substrate containing the heavier isotope (deuterium). A primary KIE (kH/kD > 1) is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction.

In the context of reactions involving chlorobenzene (B131634), such as electrophilic aromatic substitution or nucleophilic aromatic substitution, the C-H (or C-D) bond at positions other than the point of substitution is typically not broken in the rate-determining step. For instance, in many electrophilic aromatic substitutions, the formation of the sigma complex is rate-determining, not the subsequent proton loss. escholarship.org In such cases, a secondary KIE might be observed. Secondary KIEs are smaller than primary KIEs and arise from changes in the vibrational environment of the C-D bond between the reactant and the transition state.

For chlorobenzene-3,5-d2, a secondary KIE can provide valuable information about the structure of the transition state. For example, a change in hybridization at the carbon atoms bearing the deuterium from sp2 in the reactant to a more sp3-like character in the transition state would lead to a predictable secondary KIE.

Table 1: Hypothetical Kinetic Isotope Effects for a Reaction of Chlorobenzene

| Reaction Type | Labeled Position | Expected kH/kD | Implication for Rate-Determining Step |

| C-H activation at C3 | 3,5-d2 | > 1 (Primary) | C-H bond breaking is rate-determining |

| Electrophilic attack at C4 | 3,5-d2 | ~ 1 (Secondary) | C-H bond breaking is not rate-determining |

| Nucleophilic attack at C1 | 3,5-d2 | ~ 1 (Secondary) | C-H bond breaking is not rate-determining |

This table is illustrative and the actual KIE values would depend on the specific reaction conditions and mechanism.

Identification and Characterization of Short-Lived Intermediates in Reaction Networks

Deuterium labeling is instrumental in identifying and characterizing fleeting intermediates in complex reaction networks. In reactions where chlorobenzene might be transformed into radical or other reactive species, the deuterium label in this compound acts as a tracer.

For example, in studies of oxidation reactions, deuterated chlorobenzene has been observed as a byproduct, indicating the involvement of radical pathways. rsc.org The photolysis of deuterated chlorobenzene can be used to generate deuterated phenyl radicals. By analyzing the subsequent products and their isotopic composition, the fate of these short-lived radical intermediates can be tracked, providing insights into their reactivity and the mechanisms of their subsequent reactions. uhmreactiondynamics.org

In a study investigating Ni-catalyzed oxidations of C(sp3)–H bonds, the use of deuterated substrates led to the formation of deuterated chlorobenzene as a minor product. This observation was crucial in deducing that a 3-chlorophenyl radical is a likely intermediate in a competing reaction pathway, formed via the decarboxylation of a meta-chlorobenzoyloxy radical. escholarship.org The low yield of deuterated chlorobenzene helped to rule out the 3-chlorophenyl radical as the primary species responsible for the main C-H bond cleavage. escholarship.org

Detailed Analysis of Catalytic Cycles and Active Sites with Deuterated Substrates

In catalytic reactions, deuterated substrates like this compound can help to illuminate the steps within a catalytic cycle and probe the nature of the active site. While specific studies on this compound in this context are not widely reported, the principles can be extrapolated from studies using other deuterated molecules.

For instance, in a study on the palladium-catalyzed hydrogenolysis of chlorobenzene, deuterium gas (D2) was used to probe the mechanism. orgsyn.org The kinetic data and isotopic labeling helped to establish that the cleavage of the C-Cl bond is the kinetically relevant step. orgsyn.org If this compound were used in conjunction with a non-deuterated hydrogen source in a similar catalytic system, the absence of H-D exchange on the aromatic ring of the product (benzene) would provide evidence against reversible C-H bond activation steps involving the aromatic ring during the catalytic cycle. Conversely, the presence of such exchange would suggest the involvement of intermediates where the C-H bonds at the 3 and 5 positions are reversibly broken.

Understanding and Manipulating Selectivity and Regioselectivity in Organic Reactions Involving Deuterated Chlorobenzene

The selective placement of deuterium in this compound can be used to understand and potentially influence the regioselectivity of certain reactions. While the electronic effects of deuterium are minimal, the kinetic isotope effect can lead to different reaction rates at deuterated versus non-deuterated positions.

This is particularly relevant in reactions where a C-H bond is cleaved in a selectivity-determining step. For example, in a hypothetical reaction where a catalyst could activate either the C-H bond at the 2-position or the 3-position of chlorobenzene, the use of this compound would slow down the rate of reaction at the 3-position due to the primary kinetic isotope effect. This would, in turn, increase the relative amount of product formed via reaction at the 2-position, thereby altering the regioselectivity of the reaction.

While comprehensive studies detailing the manipulation of regioselectivity using this compound are not prevalent, the underlying principle is a cornerstone of mechanistic chemistry. The ability to use isotopic labeling to direct the course of a reaction is a testament to the subtle yet powerful influence of isotopes in chemistry.

Mechanistic Insights into Environmental Fate and Degradation Pathways of Deuterated Chlorobenzene Analogs

Photochemical Degradation Mechanisms Under Isotopic Tracing Conditions

Photochemical degradation is a significant pathway for the transformation of chlorobenzene (B131634) in the environment, particularly in the atmosphere and sunlit surface waters. epa.gov Studies involving deuterated analogs like Chlorobenzene-3,5-D2 help confirm the mechanisms of direct photolysis and advanced oxidation processes. These reactions are often initiated by UV radiation, which can either directly break chemical bonds within the molecule or generate highly reactive species like hydroxyl radicals (•OH). uwaterloo.catsijournals.com

Direct photolysis involves the absorption of a photon by the chlorobenzene molecule, leading to an excited state that can result in the cleavage of the carbon-chlorine (C-Cl) bond. While specific kinetic studies on this compound are not broadly documented, the kinetics of its non-deuterated counterpart, chlorobenzene, have been well-studied and are expected to be very similar. The degradation generally follows first-order kinetics. capes.gov.brresearchgate.net Isotopic labeling with deuterium (B1214612) at the 3 and 5 positions would primarily serve to track the phenyl ring through the reaction and confirm that direct C-Cl bond scission is the principal initial step, rather than a process involving C-H (or C-D) bond cleavage.

Studies on chlorobenzene have shown that the rate of direct photolysis is influenced by the presence of oxygen. For instance, the pseudo-first-order rate constant for UV-induced degradation of chlorobenzene can vary significantly between anaerobic and oxygen-saturated conditions. capes.gov.brresearchgate.net

Table 1: Pseudo First-Order Rate Constants for UV-Induced Degradation of Chlorobenzene This interactive table summarizes kinetic data for the direct photolysis of chlorobenzene under various conditions. Data is representative of what would be investigated using a tracer like this compound.

| Condition | Observed Pseudo First-Order Rate Constant (k_obs) (s⁻¹) | Reference |

| Anaerobic | 1.8 x 10⁻⁴ | capes.gov.brresearchgate.net |

| Air-Saturated | 5.1 x 10⁻⁴ | researchgate.net |

| Oxygen-Saturated | 6.4 x 10⁻⁴ | capes.gov.brresearchgate.net |

Advanced Oxidation Processes (AOPs) enhance the degradation of refractory organic compounds by generating highly reactive hydroxyl radicals. uwaterloo.ca Common AOPs include the use of UV light in combination with ozone (UV/O₃) or hydrogen peroxide (UV/H₂O₂). uwaterloo.cacore.ac.uk

In the UV/H₂O₂ process, the photolysis of hydrogen peroxide produces hydroxyl radicals, which then attack the chlorobenzene molecule. tsijournals.comresearchgate.net In the UV/O₃ system, UV absorption by ozone can also lead to the formation of hydroxyl radicals, especially in the presence of water. uwaterloo.ca The degradation rate of chlorobenzene is significantly enhanced in these systems compared to direct photolysis. uwaterloo.cacore.ac.uk For example, experiments have shown that UV/O₃ processes can increase the degradation rate by over 10 times that of direct photolysis, and UV/H₂O₂ can increase it by about 26%. uwaterloo.cacore.ac.uk

Using this compound in these studies allows for precise tracking of the reaction intermediates and products. The deuterium labels act as a stable marker, helping to identify the positions on the aromatic ring that are attacked by hydroxyl radicals and to elucidate the subsequent reaction pathways, which can include hydroxylation, ring-opening, and eventual mineralization to CO₂, water, and mineral anions. core.ac.uk

Kinetics of Direct Photolysis of this compound

Microbial Degradation and Biotransformation Pathways of Deuterated Variants

Microbial activity is crucial for the breakdown of chlorobenzene in soil, sediment, and groundwater. epa.govepa.gov Deuterated variants like this compound are instrumental in studying these biotransformation pathways under both anaerobic and aerobic conditions, allowing for sensitive detection and confirmation of metabolic routes. clu-in.org

Under anaerobic conditions, a key degradation pathway for chlorobenzene is reductive dechlorination, where the chlorine atom is removed and replaced by a hydrogen atom, yielding benzene (B151609). nih.govusgs.gov This process is often slow but can be carried out by specific microbial consortia, including those containing Dehalococcoides. clu-in.orgresearchgate.net

Isotopic tracing is vital for confirming that this transformation is occurring biologically in situ. Similar to how ¹³C-labeled chlorobenzene has been used to trace the degradation to CO₂ and methane, this compound can be used to track the dechlorination to benzene. nih.govusgs.gov The presence of deuterated benzene (benzene-d2) in a microcosm or field sample amended with this compound provides definitive evidence of reductive dechlorination, distinguishing it from the simple disappearance of the parent compound due to other processes like sorption or volatilization. nih.gov This technique is particularly useful for providing evidence of sustainable bioremediation at contaminated sites. nih.gov

In the presence of oxygen, microorganisms can degrade chlorobenzene through oxidative pathways. ub.eduethz.ch The initial step typically involves dioxygenase enzymes that hydroxylate the aromatic ring to form a chlorocatechol. ethz.ch

Studies with other deuterated aromatic compounds, such as deuterated benzene and phenol, have demonstrated the power of isotopic labeling in elucidating these aerobic pathways. frontiersin.org When microorganisms metabolize a deuterated substrate, the deuterium atoms can sometimes be exchanged with hydrogen atoms from the surrounding aqueous environment, or they can be retained in the metabolic products. frontiersin.orgohsu.edu Observing these patterns with techniques like Gas Chromatography-Mass Spectrometry (GC-MS) provides deep insight into the enzymatic mechanisms. frontiersin.org For this compound, tracing the deuterium labels through the aerobic pathway would help confirm the mechanism of the initial dioxygenase attack and the subsequent steps leading to ring cleavage.

A primary application of this compound is the unambiguous identification of its metabolic byproducts. Under aerobic conditions, chlorobenzene is known to be degraded to intermediates such as 2-chlorophenol (B165306), 4-chlorophenol (B41353), and subsequently to chlorocatechols. epa.govethz.ch Under anaerobic conditions, the main product is benzene. nih.gov

When this compound is used as the substrate, these degradation products will contain the deuterium label. For example:

Anaerobic Pathway: The expected product would be 1,3-dideuterobenzene.

Aerobic Pathway: The expected intermediates would be deuterated chlorophenols and deuterated chlorocatechols.

The detection of these deuterated intermediates via mass spectrometry confirms the metabolic pathway and helps to build a complete picture of the compound's fate. frontiersin.org

Table 2: Potential Deuterated Degradation Products of this compound This interactive table lists the expected degradation products when this compound is subjected to different environmental degradation processes.

| Degradation Condition | Key Process | Expected Deuterated Products/Intermediates |

| Anaerobic | Reductive Dechlorination | Benzene-1,3-d2 |

| Aerobic | Dioxygenase Attack | Deuterated Chlorophenols, Deuterated Chlorocatechols |

| Photochemical (UV/H₂O₂) | Hydroxyl Radical Attack | Deuterated Chlorophenols, Deuterated Dichlorobiphenyls |

Deuterium Exchange and Metabolic Fate in Aerobic Degradation Systems

Atmospheric Reaction Pathways and Deuterium Retention in Degradation Products

The dominant degradation pathway for chlorobenzene in the atmosphere is initiated by the addition of the hydroxyl radical to the aromatic ring. nih.gov This reaction is significantly faster than hydrogen abstraction from the ring. For non-deuterated chlorobenzene, •OH addition occurs preferentially at the ortho (~50%) and para (~33%) positions, with a smaller contribution from the meta (~17%) position. nih.gov The initial addition of the •OH radical forms a chlorohydroxycyclohexadienyl radical adduct.

In the case of this compound, the presence of deuterium atoms at the meta positions is expected to influence the reaction pathways due to the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, making its cleavage less favorable. While the initial •OH addition is not expected to have a primary KIE, as no C-H or C-D bond is broken in this step, any subsequent reaction step involving the cleavage of a C-H or C-D bond will be affected.

The chlorohydroxycyclohexadienyl radical adducts formed from this compound can react with atmospheric oxygen (O2) via two main pathways:

H/D-atom Abstraction: This pathway leads to the formation of chlorophenols and a hydroperoxyl radical (HO2). nih.gov For the adducts formed by •OH addition at the ortho and para positions, this involves the abstraction of a hydrogen atom. For the adduct formed at the meta position, this would involve the abstraction of a deuterium atom. Due to the KIE, the rate of deuterium abstraction is expected to be slower than hydrogen abstraction.

O2 Addition: This pathway involves the reversible addition of O2 to the radical adduct, forming a peroxy radical. This peroxy radical can then undergo further reactions, including cyclization to form bicyclic radicals, which can lead to ring-opening products. nih.gov

Deuterium Retention in Degradation Products

The retention of deuterium in the degradation products of this compound is a key question in understanding its atmospheric fate.

Chlorophenol Formation: In the formation of chlorophenols, if the initial •OH addition occurs at the ortho or para positions, the subsequent H-atom abstraction by O2 will not involve the C-D bonds, and thus the resulting 2-chlorophenol and 4-chlorophenol would be expected to retain both deuterium atoms. However, if •OH addition occurs at the meta position (a C-D position), the subsequent D-atom abstraction would lead to the formation of 3-chlorophenol (B135607) with the loss of one deuterium atom. Given the lower probability of meta-attack and the slower rate of D-abstraction due to the KIE, the formation of deuterated 3-chlorophenol is likely to be a minor pathway. Therefore, the major chlorophenol products are expected to be deuterated.

Ring-Opening Products: The fate of deuterium in ring-opening products is more complex. These products are formed from the peroxy radicals, and their formation involves a series of rearrangements and bond cleavages. The stability of the C-D bond would likely influence which bonds are broken, potentially leading to a higher retention of deuterium in the final products compared to what might be expected without considering the KIE. Studies on the OH-initiated oxidation of deuterated 1,3,5-trimethylbenzene have shown the formation of deuterated bicyclic peroxy radicals, indicating that the deuterium atoms are retained in the initial stages of complex product formation. researchgate.net

Interactive Data Table: Plausible Atmospheric Degradation Products of this compound and Expected Deuterium Retention

| Precursor Compound | Primary Reaction | Intermediate | Degradation Product | Expected Deuterium Retention |

| This compound | •OH addition (ortho) | 2-Chloro-4,6-dideuterio-hydroxycyclohexadienyl radical | 2-Chloro-4,6-dideuteriophenol | High (both D atoms retained) |

| This compound | •OH addition (para) | 4-Chloro-2,6-dideuterio-hydroxycyclohexadienyl radical | 4-Chloro-2,6-dideuteriophenol | High (both D atoms retained) |

| This compound | •OH addition (meta) | 3-Chloro-3,5-dideuterio-hydroxycyclohexadienyl radical | 3-Chloro-5-deuteriophenol | Partial (one D atom lost) |

| This compound | •OH addition | Peroxy Radicals -> Bicyclic Radicals | Ring-opening products | Likely High (dependent on specific fragmentation pathway) |

| This compound | Direct Photolysis | 3,5-Dideuteriophenyl radical | Further reaction products | High (both D atoms retained in initial radical) |

Development and Validation of Advanced Analytical Methodologies for Deuterated Chlorobenzene

Chromatographic Methods for High-Resolution Separation and Quantification

Chromatography is the cornerstone for separating deuterated compounds from their non-deuterated counterparts and other components in complex matrices. The subtle differences in physical properties imparted by deuterium (B1214612) substitution necessitate highly efficient separation techniques.

Gas chromatography (GC) is a highly effective method for the separation and quantification of volatile deuterated compounds like Chlorobenzene-3,5-D2. sci-hub.se The separation of deuterated isotopologues from their protiated (non-deuterated) analogues is challenging due to their very similar boiling points and chemical properties but can be achieved with high-resolution capillary columns. sci-hub.se

Research has demonstrated that the choice of the GC stationary phase is critical for separating isotopologues. nih.gov The polarity of the stationary phase influences the retention behavior, a phenomenon known as the chromatographic isotope effect. researchgate.netnih.gov A study evaluating various stationary phases for the separation of 47 isotopologue pairs found that nonpolar phases often lead to an "inverse isotope effect," where the heavier deuterated compound elutes earlier than the lighter, non-deuterated one. sci-hub.senih.gov Conversely, polar stationary phases typically show a "normal isotope effect" where the deuterated compound has a longer retention time. sci-hub.senih.gov The position of the deuterium atoms on the molecule also plays a significant role in the separation. sci-hub.seresearchgate.net

For detection and quantification, GC is frequently coupled with mass spectrometry (GC-MS). scioninstruments.com This hyphenated technique combines the separation power of GC with the detection specificity of MS. iosrjournals.org When used as an internal standard, a deuterated compound like Chlorobenzene-d5 (B46527) or this compound allows for accurate quantification through the stable isotope dilution assay (SIDA) method. sci-hub.se The mass spectrometer distinguishes between the analyte and the deuterated standard based on their mass-to-charge (m/z) ratio. researchgate.net This approach is a standardized method for determining aromatics in gasoline (ASTM D5769), where deuterated hydrocarbons are recommended as internal standards. scioninstruments.comthermofisher.com

| Stationary Phase Type | Polarity | Observed Isotope Effect | Typical Elution Order for Chlorobenzene (B131634) |

| Polydimethylsiloxane (e.g., TG-1MS) | Nonpolar | Inverse sci-hub.senih.gov | This compound elutes before Chlorobenzene |

| Phenyl-substituted Polydimethylsiloxane | Intermediate | Varies sci-hub.se | Dependent on specific phase and conditions |

| Polyethylene Glycol (Wax) (e.g., PAG) | Polar | Normal sci-hub.senih.gov | Chlorobenzene elutes before this compound |

| Ionic Liquid (e.g., IL111i) | Polar | Normal sci-hub.se | Chlorobenzene elutes before this compound |

This table summarizes general findings on isotope effects in GC. Specific performance for this compound may vary.

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is invaluable for analyzing complex mixtures that may contain this compound, especially when dealing with non-volatile compounds or reaction products. ijarnd.comgoogleapis.com While GC excels at separating volatile isotopologues, LC is often the method of choice for analyzing the composition of reaction media or biological matrices where the deuterated compound is a tracer or internal standard. mdpi.comnih.gov

When coupling LC with mass spectrometry (LC-MS) or nuclear magnetic resonance (LC-NMR), the choice of mobile phase solvents is a critical consideration. spectroscopyonline.com The use of standard protonated solvents (like methanol (B129727) or acetonitrile) is common but can interfere with certain detection methods, especially NMR. sci-hub.se Using deuterated mobile phase solvents can be advantageous for LC-NMR by eliminating large solvent signals, but it is costly and can cause hydrogen-deuterium exchange, complicating MS data interpretation by creating multiple mass peaks for a single analyte. spectroscopyonline.comsci-hub.senih.gov

LC-MS/MS (tandem mass spectrometry) is a powerful technique for the sensitive and selective quantification of analytes in complex samples, such as wastewater or plasma, where deuterated analogs are the preferred internal standards to correct for matrix effects and variations in sample processing. nih.govuantwerpen.be